molecular formula C3H3Br2ClO B092009 2,3-Dibromopropionyl chloride CAS No. 18791-02-1

2,3-Dibromopropionyl chloride

Cat. No.: B092009
CAS No.: 18791-02-1
M. Wt: 250.31 g/mol
InChI Key: HWKWYDXHMQQDQJ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

It has been used in the synthesis of various compounds, suggesting that it may interact with enzymes, proteins, and other biomolecules in these reactions .

Molecular Mechanism

A study on the photodissociation of 2,3-Dibromopropionyl chloride at 248 nm was carried out to study Br2 as the primary molecular product . This suggests that this compound may interact with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression.

Properties

IUPAC Name

2,3-dibromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2ClO/c4-1-2(5)3(6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWKWYDXHMQQDQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)Cl)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10940266
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-02-1
Record name 2,3-Dibromopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propionyl chloride, 2,3-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018791021
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dibromopropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dibromopropionyl chloride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.689
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the main applications of 2,3-Dibromopropionyl chloride in scientific research?

A1: this compound serves as a versatile building block in organic synthesis and material science. Here are a few examples from recent research:

  • Synthesis of Antiarrhythmic Agents: Researchers investigated a series of 2,3-diaminopropionanilides, synthesized by reacting this compound with aniline derivatives followed by amination. These compounds showed potential as antiarrhythmic agents, with some exhibiting higher potency than lidocaine in preclinical models [].
  • Development of Novel Finishing Agents: this compound enabled the synthesis of a novel cyclodextrin-based finishing agent for textiles. This agent successfully grafted onto silk, potentially offering a new approach for fragrance finishing [].
  • Creation of Fluorescent Dyes: Reacting this compound with a hemicyanine fluorescent dye yielded a novel reactive cationic dye. This dye successfully imparted fluorescent orange shades to wool fabrics, demonstrating its potential for creating fluorescent textiles [].

Q2: How does the structure of this compound relate to its reactivity?

A2: this compound (CH2BrCHBrC(O)Cl) possesses several structural features that dictate its reactivity:

    Q3: Have there been any studies investigating the photodissociation of this compound?

    A3: Yes, researchers have studied the photodissociation of this compound at 248 nm using cavity ring-down absorption spectroscopy []. The study revealed Br2 as a primary product of this photodissociation process. Furthermore, density functional theory calculations provided insights into potential energy surfaces and dissociation pathways. The quantum yield for Br2 elimination was estimated to be relatively low (0.09 ± 0.04).

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